molecular formula C11H15N3 B1479971 1-(cyclopropylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098052-39-0

1-(cyclopropylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1479971
CAS No.: 2098052-39-0
M. Wt: 189.26 g/mol
InChI Key: MPRSFYHOAHODNS-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyrazoles. These compounds are known for their diverse biological activities and are of significant interest in pharmaceutical and medicinal chemistry. The unique structure of this compound makes it a potential candidate for various applications in scientific research and industry.

Mechanism of Action

The pharmacokinetics of pyrazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely depending on their specific chemical structures. Factors such as the compound’s solubility, stability, and binding affinity for its targets can influence its bioavailability and therapeutic efficacy .

The action of pyrazole derivatives can also be influenced by various environmental factors. For example, the pH of the biological environment can affect the compound’s ionization state and, consequently, its absorption and distribution. The presence of other substances, such as proteins or other drugs, can also affect the compound’s metabolism and excretion .

Biochemical Analysis

Biochemical Properties

1-(Cyclopropylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and leading to various cellular responses.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to modulate the activity of transcription factors, leading to changes in gene expression . Furthermore, this compound may impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, pyrazole derivatives are known to inhibit the activity of COX enzymes by binding to their active sites . This binding interaction prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, pyrazole derivatives may undergo metabolic degradation, leading to the formation of inactive metabolites . This degradation can affect the compound’s efficacy and potency over time. Additionally, long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression and protein activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as reducing inflammation and pain . High doses may lead to toxic or adverse effects, such as liver damage and gastrointestinal disturbances. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks of adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . Additionally, this compound may influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall efficacy and potency.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, where it can affect cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylmethylamine with ethyl hydrazinecarboxylate, followed by cyclization with a suitable reagent such as phosphorus oxychloride. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the cyclopropylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding imidazo[1,2-b]pyrazole N-oxides.

    Reduction: Formation of reduced imidazo[1,2-b]pyrazole derivatives.

    Substitution: Formation of substituted imidazo[1,2-b]pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(cyclopropylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the development of new materials with specific properties, such as dyes and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole
  • 6-ethyl-1H-imidazo[1,2-b]pyrazole
  • 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

Uniqueness

1-(cyclopropylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole is unique due to the presence of both cyclopropylmethyl and ethyl groups, which may confer distinct physicochemical properties and biological activities compared to its analogs. This structural uniqueness can lead to differences in solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(cyclopropylmethyl)-6-ethylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-10-7-11-13(8-9-3-4-9)5-6-14(11)12-10/h5-7,9H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRSFYHOAHODNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=CN(C2=C1)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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